molecular formula C10H11FO B14840784 1-Cyclopropoxy-3-fluoro-5-methylbenzene

1-Cyclopropoxy-3-fluoro-5-methylbenzene

Cat. No.: B14840784
M. Wt: 166.19 g/mol
InChI Key: NPVQHYPYOITMNJ-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-fluoro-5-methylbenzene is an organic compound that features a benzene ring substituted with a cyclopropoxy group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-methylbenzene typically involves multiple steps. One common method starts with the preparation of 3-fluoro-5-methylphenol, which is then subjected to a Williamson ether synthesis reaction with cyclopropyl bromide to introduce the cyclopropoxy group. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Nitration: 1-Cyclopropoxy-3-fluoro-5-nitromethylbenzene.

    Halogenation: 1-Cyclopropoxy-3-fluoro-5-bromomethylbenzene.

    Oxidation: 1-Cyclopropoxy-3-fluoro-5-methylquinone.

Scientific Research Applications

1-Cyclopropoxy-3-fluoro-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-3-fluoro-5-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropoxy-3-fluoro-5-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-cyclopropyloxy-3-fluoro-5-methylbenzene

InChI

InChI=1S/C10H11FO/c1-7-4-8(11)6-10(5-7)12-9-2-3-9/h4-6,9H,2-3H2,1H3

InChI Key

NPVQHYPYOITMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)OC2CC2

Origin of Product

United States

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